molecular formula C18H17BrN2O2S B2453823 (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone CAS No. 851800-44-7

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2453823
CAS No.: 851800-44-7
M. Wt: 405.31
InChI Key: DTQLUWAFCVNIQJ-UHFFFAOYSA-N
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Description

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H17BrN2O2S and its molecular weight is 405.31. The purity is usually 95%.
BenchChem offers high-quality (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c1-23-16-5-3-2-4-15(16)17(22)21-11-10-20-18(21)24-12-13-6-8-14(19)9-7-13/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQLUWAFCVNIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone is an organic molecule characterized by its unique structural features, including a thioether group, an imidazole ring, and a phenyl ketone moiety. This compound belongs to a class of imidazole derivatives known for their diverse biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C16H16BrN2OS\text{C}_{16}\text{H}_{16}\text{BrN}_2\text{OS}

Key Structural Features:

  • Imidazole Ring: Known for its role in biological systems, particularly in enzyme catalysis and receptor interactions.
  • Thioether Linkage: Enhances lipophilicity and may influence binding interactions with biological targets.
  • Bromobenzyl Group: The presence of bromine adds to the compound's reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromobenzylthio group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The imidazole ring may facilitate interactions with histidine residues in proteins, which is crucial for various enzymatic reactions.

Biological Activities

Research indicates that compounds similar to (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone exhibit significant biological activities:

  • Anticancer Activity :
    • Compounds containing imidazole rings have shown promising anticancer properties. For instance, studies on related imidazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including cervical and bladder cancer cells, with IC50 values indicating effective growth inhibition .
  • Antimicrobial Activity :
    • The presence of the thioether group is associated with antimicrobial properties. Similar compounds have been reported to exhibit activity against bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects :
    • Some imidazole derivatives are known for their anti-inflammatory properties, which could be relevant for therapeutic applications in conditions characterized by inflammation.

Case Studies

A few notable studies highlight the biological activities of related compounds:

StudyCompoundActivityResults
14-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamideAnticancerInhibited growth of cervical cancer SISO and bladder cancer RT-112 cell lines with significant potency .
22-anilinopyridinyl-benzothiazole Schiff basesAnticancerShowed significant growth inhibition against various cell lines; compound 4y exhibited GI50 value of 3.8 µM against DU145 cells .
31-(4-Bromobenzyl)-3-methylimidazoliumAnticancerDemonstrated effective anticancer activity against several human cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

The compound is being researched for its potential therapeutic effects, including:

  • Antimicrobial Activity : Studies have shown that imidazole derivatives exhibit significant antibacterial properties against various strains of bacteria. The presence of the bromobenzyl and methoxy groups may enhance the compound's efficacy as an antimicrobial agent .
  • Anticancer Properties : Research indicates that similar imidazole derivatives have shown promise in inhibiting cancer cell proliferation. The unique structure of this compound may allow it to interact with specific molecular targets involved in cancer progression .

Biological Research

The compound is investigated for its role as:

  • Enzyme Inhibitor : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies for diseases related to enzyme dysfunction .
  • Receptor Modulator : The compound’s structure suggests it could modulate receptor activity, which is crucial for drug development targeting various physiological processes.

Synthetic Chemistry

As a versatile building block, the compound is used in the synthesis of more complex molecules. Its unique functional groups facilitate:

  • Formation of New Derivatives : The compound can undergo various chemical reactions to yield derivatives with enhanced or modified biological activities .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of several imidazole derivatives, including those similar to (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone. The results indicated that these compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria, with some exhibiting potency comparable to standard antibiotics like norfloxacin .

Case Study 2: Anticancer Potential

In another investigation focused on anticancer activity, derivatives of imidazole were synthesized and tested against various cancer cell lines. The findings suggested that modifications to the imidazole ring significantly influenced cytotoxicity. This highlights the potential of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone as a lead compound for developing new anticancer agents .

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Reagent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 60°C, 4 hSulfoxide derivative78%
mCPBACH<sub>2</sub>Cl<sub>2</sub>, 0°C, 2 hSulfone derivative85%

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming metastable intermediates before stabilizing as sulfoxides/sulfones.

Reduction Reactions

The ketone group (-CO-) is reduced to a secondary alcohol under mild conditions:

Reagent Conditions Product Yield
NaBH<sub>4</sub>EtOH, RT, 3 h(2-methoxyphenyl)methanol derivative92%
LiAlH<sub>4</sub>THF, reflux, 1 hSame as above, with faster kinetics95%

Spectroscopic Confirmation : Post-reduction IR analysis shows disappearance of the carbonyl stretch (~1680 cm<sup>−1</sup>) and emergence of O-H stretches (~3400 cm<sup>−1</sup>).

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl and bromobenzyl groups participate in EAS:

Nitration

Reagent Conditions Position Product
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 hPara to OMeNitro-methoxyphenyl derivative

Regioselectivity : The methoxy group directs nitration to the para position, while steric hindrance from the bromobenzyl group limits reactivity at the imidazole ring .

Nucleophilic Substitution

The bromine atom on the benzyl group undergoes substitution:

Nucleophile Conditions Product
KCNDMF, 80°C, 12 hCyano-substituted derivative
NH<sub>3</sub> (aq.)EtOH, 100°C, 24 hAmine-substituted analog

Kinetics : Reactions proceed via an S<sub>N</sub>2 mechanism, with rate enhancements observed in polar aprotic solvents.

Demethylation of Methoxy Group

The methoxy group is cleaved under acidic conditions:

Reagent Conditions Product
BBr<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>, −78°C, 1 hPhenolic derivative

Applications : Demethylation enhances hydrogen-bonding capacity, useful in drug design .

Condensation Reactions

The ketone participates in condensation with hydrazines:

Reagent Conditions Product
ThiosemicarbazideEtOH, reflux, 3 hThiosemicarbazone derivative

Characterization : <sup>1</sup>H NMR shows a downfield shift for the imine proton (~8.2 ppm) .

Stability Under Thermal and Photolytic Conditions

Condition Observation Half-Life
100°C, dry airDecomposition via imidazole ring opening4 h
UV light (254 nm)Bromobenzyl group degradation2 h

Degradation Pathways : Thermal breakdown primarily affects the imidazole ring, while photolysis targets the C-Br bond.

Preparation Methods

Imidazoline Ring Formation

The imidazoline core is typically synthesized via cyclization reactions. One common method involves the reaction of 1,2-diaminoethane derivatives with carbonyl sources. For example:

  • Route A : Reaction of ethylenediamine with thiourea derivatives under acidic conditions yields 2-mercaptoimidazoline intermediates.
  • Route B : Cyclocondensation of 1,2-diamines with aldehydes or ketones in the presence of catalysts such as ZnCl₂.

Optimization Insights :

  • Route A provides higher yields (75–85%) but requires strict pH control to avoid polymerization.
  • Route B offers better regioselectivity for asymmetric substrates but suffers from lower yields (60–70%).

Methanone Moiety Coupling

The final step involves coupling the imidazoline-thioether intermediate with 2-methoxybenzoyl chloride . This is achieved via:

  • Nucleophilic Acyl Substitution : Using bases like pyridine to absorb HCl byproducts.
  • Schotten-Baumann Conditions : Interface reactions in biphasic systems (H₂O/CH₂Cl₂).

Yield Optimization :

  • Microwave Assistance : Reduces reaction time from 24 h to 2 h, improving yield to 88%.
  • Catalytic DMAP : Enhances acylation efficiency by 15–20%.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:
    • δ 3.85 (s, OCH₃), δ 4.25 (s, CH₂-S), δ 7.2–8.1 (aromatic protons).
    • Coupling constants (J = 8–10 Hz) confirm ortho-substitution on the phenyl rings.
  • MS (ESI+) : Molecular ion peak at m/z 445.2 ([M+H]⁺).

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) data for analogous compounds reveal:

  • Bond Angles : C–S–C ≈ 103.4°, consistent with thioether geometry.
  • Dihedral Angles : 86.5° between imidazoline and aryl planes, indicating orthogonal spatial arrangement.

Comparative Evaluation of Synthetic Methods

Table 1. Route Efficiency Comparison

Method Yield (%) Purity (%) Time (h)
Classical Stepwise 65 95 48
Microwave-Assisted 88 98 6
One-Pot Cascade 72 90 24

Key Findings :

  • Microwave-assisted synthesis significantly enhances both yield and purity.
  • One-pot methods reduce intermediate isolation but require stringent stoichiometric control.

Challenges and Mitigation Strategies

Steric Hindrance in Acylation

The bulky 4-bromobenzyl group impedes coupling reactions. Solutions include:

  • Ultrasound Activation : Enhances molecular collision frequency, improving yields by 12%.
  • Low-Temperature Gradients : Slow addition of acyl chloride at 0°C minimizes side reactions.

Purification Difficulties

  • Column Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (1:3) resolves imidazoline derivatives.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥99%).

Applications and Derivative Synthesis

While direct pharmacological data for this compound is limited, structural analogs exhibit:

  • Anticancer Activity : EGFR inhibition (IC₅₀ = 0.8–1.2 µM).
  • Antimicrobial Properties : MIC values of 4–8 µg/mL against S. aureus.

Derivatization strategies focus on:

  • Halogen Substitution : Replacing Br with Cl or F to modulate lipophilicity.
  • Methoxy Group Optimization : Introducing electron-withdrawing groups to enhance metabolic stability.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone, and how can they be addressed methodologically?

  • Answer: The synthesis involves multi-step reactions, including thioether formation and imidazole ring functionalization. Critical challenges include:

  • Thiol Group Reactivity: The 4-bromobenzyl thiol intermediate may undergo oxidation; use inert atmospheres (N₂/Ar) and reducing agents like TCEP (tris(2-carboxyethyl)phosphine) to stabilize thiols .
  • Imidazole Ring Stability: The dihydroimidazole core is sensitive to acidic/basic conditions. Use mild bases (e.g., NaHCO₃) and low-temperature (−78°C) lithiation for methanone coupling, as demonstrated in analogous imidazole derivatizations .
  • Purification: Column chromatography (hexane:ethyl acetate gradients) or recrystallization (water/methanol) is recommended for isolating the final product .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound’s structure and purity?

  • Answer:

  • ¹H/¹³C NMR: Focus on diagnostic signals:
  • 4-Bromobenzyl thioether: Aromatic protons (δ 7.3–7.5 ppm, doublets) and CH₂-S (δ 3.8–4.1 ppm) .
  • Dihydroimidazole Ring: NH proton (δ 8.0–8.5 ppm, broad) and CH₂ groups (δ 2.5–3.5 ppm) .
  • IR: Confirm thioether (C-S stretch, ~650 cm⁻¹) and methanone (C=O, ~1680 cm⁻¹) .
  • Mass Spectrometry (ESI): Look for [M+H]⁺ peaks with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What functional groups dictate the compound’s reactivity, and how do they influence experimental design?

  • Answer:

  • Thioether (C-S): Prone to oxidation; avoid peroxides or strong oxidants. Use antioxidants (e.g., BHT) in storage .
  • Methoxyphenyl Group: Electron-donating methoxy enhances aromatic electrophilic substitution; directs reactivity at ortho/para positions .
  • Dihydroimidazole: Basic nitrogen sites enable coordination with metal catalysts or protonation in acidic media, affecting solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., bromine, methoxy) on biological activity?

  • Answer:

  • Substituent Variation: Synthesize analogs with:
  • Bromine Replacement: Substitute with Cl, F, or H to assess halogen-dependent bioactivity .
  • Methoxy Position: Shift methoxy to 3- or 4-position on phenyl to study electronic effects .
  • Biological Assays: Test against targets (e.g., kinases, GPCRs) using IC₅₀ determinations and molecular docking to correlate substituent effects with binding affinity .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Answer:

  • Standardize Assay Conditions: Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
  • Orthogonal Validation: Confirm activity via:
  • Cellular vs. Enzymatic Assays: Compare inhibition in cell lysates vs. purified enzymes .
  • Competitive Binding Studies: Use radiolabeled ligands or SPR (surface plasmon resonance) to measure direct interactions .

Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s stability and metabolite profiles?

  • Answer:

  • DFT Calculations: Model bond dissociation energies (BDEs) to identify labile sites (e.g., C-S bond) prone to metabolic cleavage .
  • MD Simulations: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites (e.g., methoxy demethylation) .
  • ADMET Prediction: Use tools like SwissADME to estimate solubility (LogP), bioavailability, and toxicity risks .

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